molecular formula C17H24O11 B8262815 ELENOLIC ACID 2-O-GLUCOSIDE

ELENOLIC ACID 2-O-GLUCOSIDE

Cat. No.: B8262815
M. Wt: 404.4 g/mol
InChI Key: XSCVKBFEPYGZSL-UHFFFAOYSA-N
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Description

Elenolic acid 2-O-glucoside is a secoiridoid glucoside derived from the olive tree (Olea europaea). This compound is known for its significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is a key component in olive leaf extract and contributes to the health benefits associated with olive oil and other olive-derived products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Elenolic acid 2-O-glucoside can be synthesized through the hydrolysis of oleuropein, another secoiridoid glucoside found in olives. The hydrolysis process involves the use of enzymes such as β-glucosidase, which cleaves the glycosidic bond in oleuropein to produce elenolic acid and glucose .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of olive leaves followed by purification processes. The leaves are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using water or ethanol. The extract is concentrated and purified using techniques such as column chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Elenolic acid 2-O-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form elenolic acid.

    Hydrolysis: The glycosidic bond can be hydrolyzed to release elenolic acid and glucose.

    Esterification: It can form esters with alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acid hydrolysis using dilute hydrochloric acid (HCl).

    Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products Formed:

Scientific Research Applications

Elenolic acid 2-O-glucoside has a wide range of scientific research applications:

Mechanism of Action

Elenolic acid 2-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Elenolic acid 2-O-glucoside is unique among secoiridoid glucosides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific combination of glucose and elenolic acid, which contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVKBFEPYGZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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